methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate
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Overview
Description
Methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate is a complex organic compound with a unique structure that includes an indole ring, a hydrazone linkage, and a methyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate typically involves the condensation of an indole derivative with a hydrazone precursor. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and hydrazone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce hydrazine-containing compounds.
Scientific Research Applications
Methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The indole ring structure may also play a role in binding to biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
- Methyl ((3Z)-3-{[(2Z)-2-(benzoylamino)-3-(3,4-dimethoxyphenyl)-2-propenoyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate
- Methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate
Uniqueness
Methyl ((3Z)-2-oxo-3-{[4-(4-toluidino)butanoyl]hydrazono}-2,3-dihydro-1H-indol-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the toluidino group, in particular, may influence its interaction with biological targets, differentiating it from other similar compounds.
Properties
CAS No. |
624726-20-1 |
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Molecular Formula |
C22H24N4O4 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 2-[2-hydroxy-3-[4-(4-methylanilino)butanoyldiazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C22H24N4O4/c1-15-9-11-16(12-10-15)23-13-5-8-19(27)24-25-21-17-6-3-4-7-18(17)26(22(21)29)14-20(28)30-2/h3-4,6-7,9-12,23,29H,5,8,13-14H2,1-2H3 |
InChI Key |
CRCPVKNQISFIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCC(=O)N=NC2=C(N(C3=CC=CC=C32)CC(=O)OC)O |
Origin of Product |
United States |
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